2-Octanamidoacetic acid

Catalog No.
S704426
CAS No.
14246-53-8
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanamidoacetic acid

CAS Number

14246-53-8

Product Name

2-Octanamidoacetic acid

IUPAC Name

2-(octanoylamino)acetic acid

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)

InChI Key

SAVLIIGUQOSOEP-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NCC(=O)O

Synonyms

N-Octanoylglycine; N-(1-Oxooctyl)glycine; Capryloylglycine; Lipacide C 8G; 2-Octanoylaminoacetic acid

Canonical SMILES

CCCCCCCC(=O)NCC(=O)O

2-Octanamidoacetic acid, also known as capryloylglycine, is an acylglycine compound characterized by its structure consisting of an octanoyl group attached to glycine. Its chemical formula is C10H19NO3\text{C}_{10}\text{H}_{19}\text{N}\text{O}_{3} and it has a molecular weight of approximately 201.27 g/mol . This compound is notable for its amphiphilic properties, which allow it to function effectively in both hydrophilic and hydrophobic environments. It is often utilized in cosmetic formulations due to its ability to enhance skin penetration and act as a surfactant.

  • Antimicrobial activity: The amphiphilic nature might allow interaction with microbial membranes, potentially leading to antimicrobial effects [].
  • Immunomodulation: Certain fatty acid amides have been shown to modulate the immune system []. 2-Octanamidoacetic acid might possess similar properties, requiring further investigation.
  • Drug delivery: The amphiphilic structure could be useful in designing drug delivery systems [].

Biocompatible Material Development:

The amphiphilic nature of 2-OAA, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, makes it a potential candidate for developing biocompatible materials. These materials could find applications in various fields, including drug delivery, tissue engineering, and biosensors. For instance, research suggests that 2-OAA can self-assemble into micelles, which are nanoscale structures with a hydrophilic core and a hydrophobic shell. These micelles could be used to encapsulate and deliver drugs to specific targets in the body [].

Antibacterial Activity:

Recent studies have investigated the potential antibacterial properties of 2-OAA. These studies have shown that 2-OAA can exhibit activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to understand the mechanisms of action and to determine the effectiveness and safety of 2-OAA as an antibacterial agent.

Other Potential Applications:

Limited research suggests that 2-OAA might have other potential applications, such as:

  • Herbicide development: Some studies have shown that 2-OAA can exhibit herbicidal activity against certain plant species []. However, more research is required to assess its effectiveness and selectivity as a potential herbicide.
  • Fungicidal activity: Preliminary studies suggest that 2-OAA might have antifungal properties []. However, further investigation is needed to confirm these findings and understand the mechanisms of action.
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These reactions are essential for modifying the compound for specific applications in pharmaceuticals and cosmetics.

Research indicates that 2-octanamidoacetic acid exhibits antimicrobial properties, making it useful in personal care products as a preservative and skin conditioning agent. Its ability to inhibit the growth of certain bacteria and fungi has been documented, contributing to its popularity in formulations aimed at improving skin health and hygiene . Additionally, it has been studied for its potential role in enhancing the delivery of active ingredients through the skin barrier.

Several methods exist for synthesizing 2-octanamidoacetic acid:

  • Direct Amidation: This involves reacting octanoic acid with glycine under acidic conditions, often using coupling agents to facilitate the reaction.
  • Ester Hydrolysis: Starting from an ester derivative of octanoic acid, hydrolysis can yield 2-octanamidoacetic acid.
  • Chemical Modification: Existing amino acids or derivatives can be modified chemically to introduce the octanoyl group .

These methods allow for flexibility in production based on desired purity and yield.

2-Octanamidoacetic acid is primarily used in:

  • Cosmetics and Personal Care Products: It serves as a surfactant, emulsifier, and skin conditioning agent.
  • Pharmaceuticals: Its antimicrobial properties make it suitable for use in topical formulations.
  • Food Industry: It may be explored as a food additive due to its safety profile and functional properties .

Studies on the interactions of 2-octanamidoacetic acid with other compounds have shown that it can enhance the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, facilitating their transport across biological membranes . Furthermore, interaction studies suggest that it may modulate skin permeability, enhancing the efficacy of topical treatments.

Several compounds share structural similarities with 2-octanamidoacetic acid:

Compound NameStructure TypeUnique Features
Caprylic AcidFatty AcidShorter chain length; primarily used as a surfactant.
GlycineAmino AcidSimpler structure; lacks the fatty acyl group.
Octanoyl GlycineAcylglycineDirectly related; differs slightly in functional groups.
Lauric AcidFatty AcidLonger chain; used extensively in food and cosmetics.

The uniqueness of 2-octanamidoacetic acid lies in its specific combination of amino acid characteristics with fatty acid properties, allowing it to serve distinct roles in various applications compared to these similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

2.1

Appearance

White Solid

Melting Point

106-108°C

UNII

8TY5YO42NJ

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 21 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 20 of 21 companies with hazard statement code(s):;
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14246-53-8

Wikipedia

Capryloyl glycine

Use Classification

Cosmetics -> Cleansing

General Manufacturing Information

Glycine, N-(1-oxooctyl)-: ACTIVE

Dates

Modify: 2023-08-15

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